Cas no 1556529-01-1 ((1-Chloropropan-2-YL)cyclopropane)

(1-Chloropropan-2-YL)cyclopropane is a halogenated organic compound featuring a cyclopropane ring attached to a chlorinated propane moiety. This structure imparts unique reactivity, making it valuable as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of both cyclopropane and chlorine functionalities allows for selective transformations, including nucleophilic substitutions or cycloadditions. Its stability under controlled conditions ensures consistent performance in synthetic applications. The compound is typically handled under inert conditions due to its sensitivity to moisture and strong bases. Purity and precise characterization are critical to its utility in complex synthetic pathways.
(1-Chloropropan-2-YL)cyclopropane structure
1556529-01-1 structure
Product name:(1-Chloropropan-2-YL)cyclopropane
CAS No:1556529-01-1
MF:C6H11Cl
MW:118.604541063309
CID:5284651

(1-Chloropropan-2-YL)cyclopropane Chemical and Physical Properties

Names and Identifiers

    • (1-Chloropropan-2-YL)cyclopropane
    • Inchi: 1S/C6H11Cl/c1-5(4-7)6-2-3-6/h5-6H,2-4H2,1H3
    • InChI Key: CVDTZMFTOSCDEM-UHFFFAOYSA-N
    • SMILES: C1(C(C)CCl)CC1

(1-Chloropropan-2-YL)cyclopropane Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-673916-2.5g
(1-chloropropan-2-yl)cyclopropane
1556529-01-1 95.0%
2.5g
$1509.0 2025-03-13
Enamine
EN300-673916-0.25g
(1-chloropropan-2-yl)cyclopropane
1556529-01-1 95.0%
0.25g
$708.0 2025-03-13
Enamine
EN300-673916-1.0g
(1-chloropropan-2-yl)cyclopropane
1556529-01-1 95.0%
1.0g
$770.0 2025-03-13
Enamine
EN300-673916-5.0g
(1-chloropropan-2-yl)cyclopropane
1556529-01-1 95.0%
5.0g
$2235.0 2025-03-13
Enamine
EN300-673916-0.05g
(1-chloropropan-2-yl)cyclopropane
1556529-01-1 95.0%
0.05g
$647.0 2025-03-13
Enamine
EN300-673916-0.1g
(1-chloropropan-2-yl)cyclopropane
1556529-01-1 95.0%
0.1g
$678.0 2025-03-13
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01082141-1g
(1-Chloropropan-2-yl)cyclopropane
1556529-01-1 95%
1g
¥5481.0 2023-04-10
Enamine
EN300-673916-0.5g
(1-chloropropan-2-yl)cyclopropane
1556529-01-1 95.0%
0.5g
$739.0 2025-03-13
Enamine
EN300-673916-10.0g
(1-chloropropan-2-yl)cyclopropane
1556529-01-1 95.0%
10.0g
$3315.0 2025-03-13

Additional information on (1-Chloropropan-2-YL)cyclopropane

Professional Introduction to (1-Chloropropan-2-yl)cyclopropane (CAS No. 1556529-01-1)

Chemical compounds play a pivotal role in the advancement of pharmaceutical research and development, with each molecule potentially holding the key to novel therapeutic applications. One such compound, identified by the CAS number 1556529-01-1, is known as (1-Chloropropan-2-yl)cyclopropane. This compound has garnered significant attention in recent years due to its unique structural properties and promising biological activities. This article provides a comprehensive overview of this molecule, its chemical characteristics, and its emerging applications in medicinal chemistry.

The molecular structure of (1-Chloropropan-2-yl)cyclopropane consists of a cyclopropane ring substituted with a 1-chloropropane moiety. The cyclopropane ring is a three-membered carbon heterocycle known for its high reactivity and strain energy, which can be exploited in various chemical transformations. The presence of the chloro substituent on the propanyl group introduces additional functional diversity, making this compound a versatile intermediate in synthetic chemistry.

Recent studies have highlighted the potential of cyclopropane derivatives as bioactive molecules. The strained geometry of the cyclopropane ring often enhances the binding affinity of these compounds to biological targets, making them attractive candidates for drug discovery. Specifically, (1-Chloropropan-2-yl)cyclopropane has been investigated for its interaction with various enzymes and receptors, suggesting its utility in developing novel pharmacological agents.

In the realm of medicinal chemistry, the synthesis of heterocyclic compounds remains a cornerstone due to their prevalence in natural products and pharmacologically active molecules. The preparation of (1-Chloropropan-2-yl)cyclopropane involves strategic functional group transformations that highlight the ingenuity of synthetic organic chemistry. Researchers have developed efficient methodologies for introducing the cyclopropane moiety into molecular frameworks, often leveraging transition metal-catalyzed reactions to achieve high yields and selectivity.

The biological activity of (1-Chloropropan-2-yl)cyclopropane has been explored in several preclinical studies. Its ability to modulate enzyme activity has been particularly noteworthy, with initial findings suggesting potential applications in treating inflammatory disorders and infectious diseases. The compound's unique structural features allow it to interact with biological targets in ways that conventional drugs may not, offering a new avenue for therapeutic intervention.

The pharmaceutical industry is increasingly interested in developing small molecule inhibitors that can selectively target disease-causing pathways. Cyclopropane derivatives have emerged as promising candidates due to their ability to disrupt key enzymatic processes. For instance, research has demonstrated that derivatives of (1-Chloropropan-2-yl)cyclopropane can inhibit enzymes involved in signal transduction pathways, which are often dysregulated in cancer and other chronic diseases.

Sustainability and green chemistry principles are also influencing the design and synthesis of new chemical entities. The preparation of (1-Chloropropan-2-yl)cyclopropane has been optimized to minimize waste and reduce environmental impact. Catalytic methods have been employed to enhance reaction efficiency, aligning with the growing emphasis on sustainable practices in pharmaceutical manufacturing.

The future prospects for (1-Chloropropan-2-yl)cyclopropane are promising, with ongoing research aimed at expanding its therapeutic potential. Innovations in computational chemistry and high-throughput screening are accelerating the discovery of novel derivatives with enhanced biological activity. Additionally, advances in drug delivery systems are being explored to improve the efficacy and targeting of cyclopropane-based drugs.

In conclusion, (1-Chloropropan-2-yl)cyclopropane (CAS No. 1556529-01-1) represents a significant advancement in medicinal chemistry. Its unique structural features and promising biological activities make it a valuable compound for further research and development. As our understanding of chemical biology continues to evolve, compounds like this will play an increasingly important role in addressing complex diseases and improving patient outcomes.

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